(6-Fluorobenzo[D]isoxazol-3-YL)methanol
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Overview
Description
(6-Fluorobenzo[D]isoxazol-3-YL)methanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluorobenzo[D]isoxazol-3-YL)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-fluoro-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the isoxazole ring, followed by reduction to yield the desired methanol derivative . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the isoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(6-Fluorobenzo[D]isoxazol-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to form the amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, amines, and substituted isoxazoles .
Scientific Research Applications
(6-Fluorobenzo[D]isoxazol-3-YL)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Fluorobenzo[D]isoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6-Fluorobenzo[D]isoxazol-3-YL)methanol include other fluorinated isoxazoles and benzisoxazoles, such as:
- 6-Fluoro-3-(piperidin-4-yl)benzo[D]isoxazole
- 6-Fluoro-3-(4-methylpiperazin-1-yl)benzo[D]isoxazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
(6-fluoro-1,2-benzoxazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-3,11H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAGFQKJZJQNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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